molecular formula C15H15NO3 B4042706 phenyl N-[(2-methoxyphenyl)methyl]carbamate

phenyl N-[(2-methoxyphenyl)methyl]carbamate

Cat. No.: B4042706
M. Wt: 257.28 g/mol
InChI Key: UDUWEAUJPVPJPS-UHFFFAOYSA-N
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Description

Phenyl N-[(2-methoxyphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in protecting amino groups in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-[(2-methoxyphenyl)methyl]carbamate can be synthesized through the reaction of phenyl isocyanate with 2-methoxybenzylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of phenyl N-[(2-methoxyphenyl)methyl]carbamate involves the formation of a stable carbamate linkage with amino groups. This linkage protects the amino group from unwanted reactions during synthesis. The carbamate group can be removed under mild conditions, regenerating the free amine . The molecular targets and pathways involved include interactions with enzymes and proteins that contain amino groups .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-[(2-hydroxyphenyl)methyl]carbamate
  • Phenyl N-[(4-methoxyphenyl)methyl]carbamate
  • Phenyl N-[(2-chlorophenyl)methyl]carbamate

Uniqueness

Phenyl N-[(2-methoxyphenyl)methyl]carbamate is unique due to its methoxy group, which provides additional stability and reactivity compared to other similar compounds. The methoxy group can undergo further chemical modifications, making this compound versatile in various synthetic applications .

Properties

IUPAC Name

phenyl N-[(2-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-14-10-6-5-7-12(14)11-16-15(17)19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUWEAUJPVPJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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